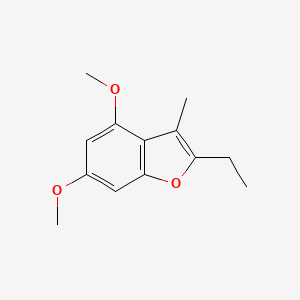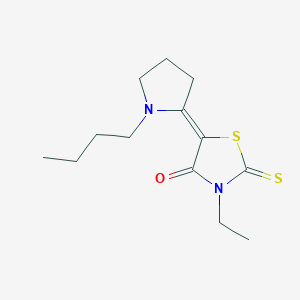
5-(1-Butylpyrrolidin-2-ylidene)-3-ethyl-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Butylpyrrolidin-2-ylidene)-3-ethyl-2-thioxothiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Butylpyrrolidin-2-ylidene)-3-ethyl-2-thioxothiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with a butylpyrrolidine moiety. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. Catalysts like p-toluenesulfonic acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(1-Butylpyrrolidin-2-ylidene)-3-ethyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve the use of strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidinone derivatives.
科学的研究の応用
5-(1-Butylpyrrolidin-2-ylidene)-3-ethyl-2-thioxothiazolidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
作用機序
The mechanism of action of 5-(1-Butylpyrrolidin-2-ylidene)-3-ethyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
5-(1-Butylpyrrolidin-2-ylidene)-3-ethyl-2-thioxothiazolidin-4-one: is similar to other thiazolidinone derivatives such as:
Uniqueness
The uniqueness of this compound lies in its thioxo group, which imparts distinct chemical reactivity and potential biological activity compared to its oxo and imino counterparts.
特性
CAS番号 |
91904-71-1 |
|---|---|
分子式 |
C13H20N2OS2 |
分子量 |
284.4 g/mol |
IUPAC名 |
(5E)-5-(1-butylpyrrolidin-2-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H20N2OS2/c1-3-5-8-14-9-6-7-10(14)11-12(16)15(4-2)13(17)18-11/h3-9H2,1-2H3/b11-10+ |
InChIキー |
BJMYCYFLFIEAFO-ZHACJKMWSA-N |
異性体SMILES |
CCCCN\1CCC/C1=C\2/C(=O)N(C(=S)S2)CC |
正規SMILES |
CCCCN1CCCC1=C2C(=O)N(C(=S)S2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


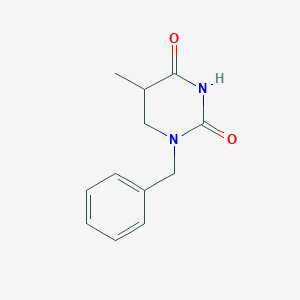
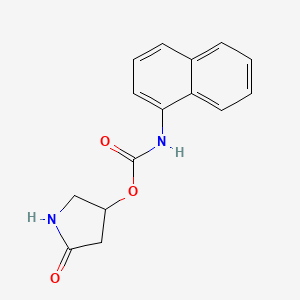
![2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B12900104.png)


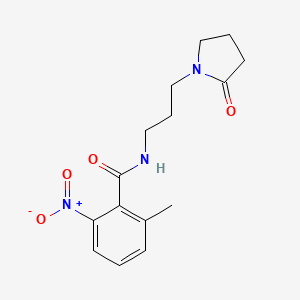
![3-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile](/img/structure/B12900119.png)

![1-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide](/img/structure/B12900129.png)
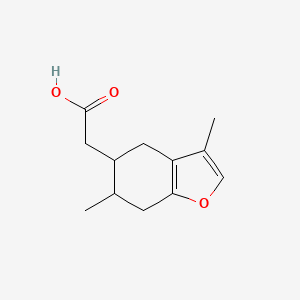
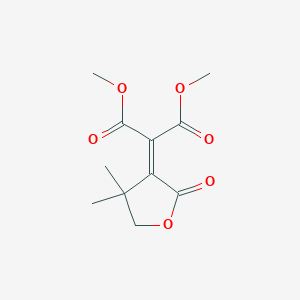
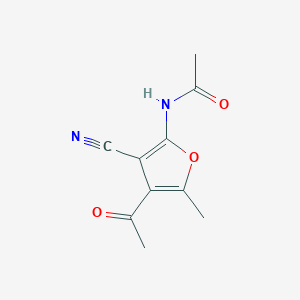
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide](/img/structure/B12900161.png)
